![molecular formula C10H15NO2 B2550967 2-Amino-3-(3-methoxyphenyl)propan-1-ol CAS No. 344359-33-7](/img/structure/B2550967.png)
2-Amino-3-(3-methoxyphenyl)propan-1-ol
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Description
The compound 2-Amino-3-(3-methoxyphenyl)propan-1-ol is a chemical of interest due to its potential biological activities. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their syntheses, molecular structures, and chemical properties, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from simple precursors. For instance, the synthesis of 2-amino-1-(4′-methoxyphenyl)-propane is achieved starting from p-anisaldehyde, with key reactions including Horner–Wadsworth–Emmons olefination and Hoffmann degradation of amide to obtain the desired amine . This suggests that a similar approach could be adapted for synthesizing this compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular and crystal structure of a related compound, 2-amino-3-(2-methoxyethoxycarbonyl)-4-(2-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-benzo[b]pyran, was determined using X-ray diffraction analysis . This highlights the importance of structural analysis in confirming the identity and purity of synthesized compounds. Techniques such as X-ray crystallography are crucial for elucidating the molecular structure of complex organic molecules.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are indicative of their reactivity. For example, the synthesis of enantiomers of 1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol demonstrates the ability to introduce chirality and modify functional groups to achieve desired biological activities . This implies that this compound could also undergo various chemical reactions to enhance its pharmacological profile.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are closely related to its structure. The study of (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid provides insights into the impact of methoxy substitution on molecular stability and interactions. The compound's stability is enhanced by methoxy substitution, which participates in intermolecular interactions . This information is valuable when considering the properties of this compound, as substituents can significantly influence the compound's behavior and interactions.
Scientific Research Applications
Cardioselectivity and Binding Studies
The compound 2-Amino-3-(3-methoxyphenyl)propan-1-ol has been explored for its potential cardioselectivity in beta-adrenoceptor blocking agents. Studies have shown that the structural modification of this compound, particularly the presence of the methoxy group, influences its binding affinity and cardioselectivity. For example, certain derivatives have demonstrated significant cardioselectivity, attributed to the presence of a methoxy group and other structural features, suggesting a nuanced interaction with beta-adrenoceptors (Rzeszotarski et al., 1983).
Crystal Structure and Chemical Synthesis
The crystal structure and synthesis of compounds related to this compound have been studied, revealing insights into their chemical behavior and potential applications. For instance, the synthesis and characterization of similar compounds have provided valuable information for the development of new materials and pharmaceuticals (Rivera et al., 2022).
Lipase-Catalyzed Resolution and Asymmetric Synthesis
The enzymatic resolution and asymmetric synthesis of derivatives of this compound, such as in the production of (S)-dapoxetine, highlight the compound's versatility in pharmaceutical synthesis. These processes utilize lipase enzymes for selective reactions, demonstrating the compound's utility in creating enantiomerically pure pharmaceuticals (Torre et al., 2006).
Antioxidant Activity and Molecular Interaction
Research into methoxy- and hydroxyl-substituted derivatives has explored their antioxidant activity, demonstrating the potential health benefits and therapeutic applications of these compounds. The structural analysis and bioactivity studies provide a foundation for developing antioxidants and other therapeutic agents (Sulpizio et al., 2016).
Pharmacokinetic Studies
Pharmacokinetic studies on aminopropan-2-ol derivatives, including those related to this compound, have led to a better understanding of their behavior in biological systems. These studies are crucial for the development of drugs with optimal absorption, distribution, metabolism, and excretion profiles, informing dosage and delivery mechanisms (Walczak, 2014).
properties
IUPAC Name |
2-amino-3-(3-methoxyphenyl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-13-10-4-2-3-8(6-10)5-9(11)7-12/h2-4,6,9,12H,5,7,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFQMJOLDYSYPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(CO)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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